N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-14-7-5-12(6-8-14)9-10-19-17(20)16-11-13-3-1-2-4-15(13)21-16/h5-8,11H,1-4,9-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSAHIJJCBCHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, is known to be a potent and selective ligand for the d4 dopamine receptor. The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor subfamily.
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might interact with its target receptor (possibly the d4 dopamine receptor) and modulate its activity. This interaction could lead to changes in downstream signaling pathways.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 273.78 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anticancer Activity
Recent studies have indicated that benzothiophene derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study demonstrated that a related benzothiophene compound inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 15 µM, suggesting that structural modifications can enhance potency.
Neuroprotective Effects
Benzothiophene derivatives have also been evaluated for their neuroprotective effects:
- Cholinesterase Inhibition : Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease treatment.
- Study Findings : A related compound exhibited an AChE inhibition IC50 value of 62.10 µM, comparable to standard inhibitors like galantamine .
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of benzothiophene derivatives are well-documented:
- Mechanism : These compounds modulate inflammatory pathways and reduce oxidative stress markers.
- Research Evidence : A study highlighted that benzothiophene derivatives significantly reduced TNF-alpha levels in LPS-induced macrophages, indicating potential use in treating inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituents : The presence of electron-withdrawing groups like chlorine enhances bioactivity.
- Alkyl Chain Length : Variations in the length of the ethyl chain can affect binding affinity to biological targets.
Table: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Cl at para position | Increased anticancer activity |
| Lengthening ethyl chain | Enhanced neuroprotective effects |
| Altering amide group | Variable effects on enzyme inhibition |
Q & A
Q. How to validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
